molecular formula C13H13NO2 B1325394 2-(4-Propylbenzoyl)oxazole CAS No. 898760-07-1

2-(4-Propylbenzoyl)oxazole

Cat. No. B1325394
CAS RN: 898760-07-1
M. Wt: 215.25 g/mol
InChI Key: ABLNLEMDZDCPIR-UHFFFAOYSA-N
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Description

2-(4-Propylbenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .


Synthesis Analysis

Oxazoles, including this compound, can be synthesized through various methods. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Other methods include the copper-catalyzed [3+2] annulation/olefination cascade and the regiocontrolled palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a propylbenzoyl group .


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo various chemical reactions. These include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic and hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .

Scientific Research Applications

Novel Synthetic Approaches

Research has explored innovative synthetic methods involving oxazoles, which are structurally related to 2-(4-Propylbenzoyl)oxazole. Luo et al. (2012) developed an efficient modular synthesis of 2,4-oxazole, an important structural motif in various natural products, using a gold-catalyzed oxidation strategy. This process involved a [3 + 2] annulation between a terminal alkyne and a carboxamide, postulating the formation of a terminal α-oxo gold carbene intermediate. The reactivities of these intermediates were tempered by using bidentate phosphine ligands, leading to a more chemoselective reaction process, thus opening new opportunities for applying oxidative gold catalysis in novel method development (Luo et al., 2012).

Coupling Reactions and Dimerization

The Suzuki coupling reaction has been employed for the functionalization of oxazole positions, as detailed by Ferrer Flegeau et al. (2006). This process involves the rapid coupling of 2-aryl-4-trifloyloxazoles with various aryl and heteroaryl boronic acids, yielding good to excellent results. This methodology also facilitated the synthesis of novel classes of homo- and heterodimeric 4,4-linked dioxazoles (Ferrer Flegeau et al., 2006).

Anticonvulsant Properties

Wei et al. (2010) synthesized a series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles and evaluated their anticonvulsant effects and neurotoxicity. The results revealed that certain compounds showed promising anticonvulsant properties with relatively low neurotoxicity, indicating potential therapeutic applications (Wei et al., 2010).

Antiprotozoal Activity

Carballo et al. (2017) investigated the in vitro antiprotozoal activity of 2-amino-4-phenyloxazole derivatives against Giardia lamblia and Trichomonas vaginalis. The study found that certain derivatives exhibited significant activity, surpassing that of the commercial drug metronidazole in some cases, highlighting their potential as antiprotozoal agents (Carballo et al., 2017).

Tautomerization and Transmetalation

Ruiz and Perandones (2009) demonstrated the transformation of oxazole molecules N-coordinated to manganese(i) into their corresponding carbene tautomers. These tautomers were then transmetalated to gold(i), providing insights into the reactivity and potential applications of these heterocyclic carbenes (Ruiz & Perandones, 2009).

Corrosion Inhibition

Ehsani et al. (2014) synthesized 1,4-Ph(OX)2(Ts)2 and investigated its action as a corrosion inhibitor on aluminum alloy in an acidic medium. The study provided insights into the adsorption behavior and the efficiency of the inhibitor, contributing to the understanding of corrosion processes and prevention methods (Ehsani et al., 2014).

Mechanism of Action

Safety and Hazards

While specific safety data for 2-(4-Propylbenzoyl)oxazole was not found, oxazoles are generally considered hazardous. They are flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

Oxazole-based molecules, including 2-(4-Propylbenzoyl)oxazole, have a wide spectrum of biological activities and are becoming a significant heterocyclic nucleus in medicinal chemistry . They have potential therapeutic applications in treating various diseases, leading to increased interest in synthesizing diverse oxazole derivatives .

properties

IUPAC Name

1,3-oxazol-2-yl-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12(15)13-14-8-9-16-13/h4-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLNLEMDZDCPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642092
Record name (1,3-Oxazol-2-yl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-07-1
Record name 2-Oxazolyl(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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